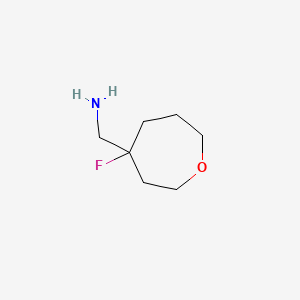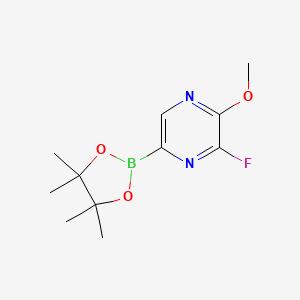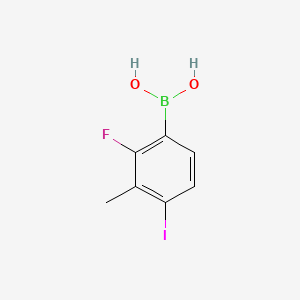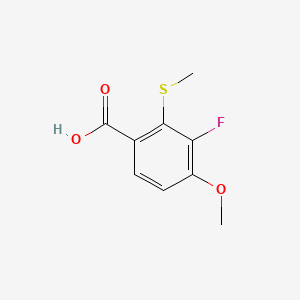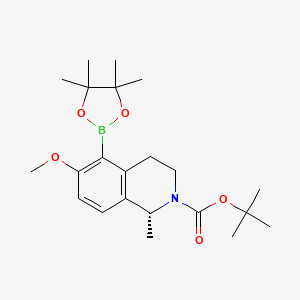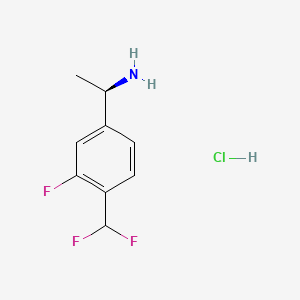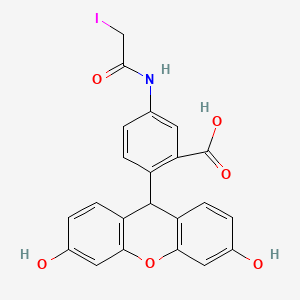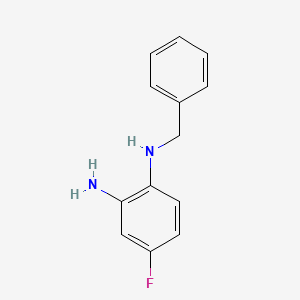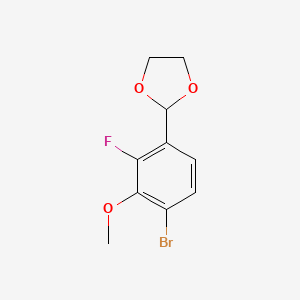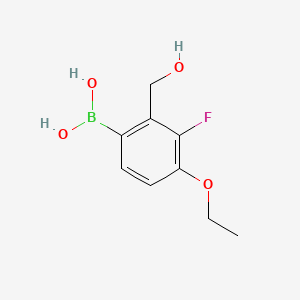
(4-Ethoxy-3-fluoro-2-(hydroxymethyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Ethoxy-3-fluoro-2-(hydroxymethyl)phenyl)boronic acid is an organoboron compound that has garnered interest in various fields of chemistry and biology. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with ethoxy, fluoro, and hydroxymethyl groups. The molecular structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxy-3-fluoro-2-(hydroxymethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its high purity and suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Ethoxy-3-fluoro-2-(hydroxymethyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and alcohols can react with the boronic acid group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group typically yields phenols, while reduction can produce alcohols.
Applications De Recherche Scientifique
(4-Ethoxy-3-fluoro-2-(hydroxymethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used to synthesize biologically active molecules and study enzyme inhibition.
Industry: The compound is used in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (4-Ethoxy-3-fluoro-2-(hydroxymethyl)phenyl)boronic acid involves its ability to form covalent bonds with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a versatile reagent in organic synthesis. In biological systems, the compound can inhibit enzymes by forming reversible covalent bonds with active site residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
(4-Ethoxy-3-fluoro-2-(hydroxymethyl)phenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the ethoxy, fluoro, and hydroxymethyl groups allows for a broader range of applications compared to simpler boronic acids.
Propriétés
Formule moléculaire |
C9H12BFO4 |
|---|---|
Poids moléculaire |
214.00 g/mol |
Nom IUPAC |
[4-ethoxy-3-fluoro-2-(hydroxymethyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H12BFO4/c1-2-15-8-4-3-7(10(13)14)6(5-12)9(8)11/h3-4,12-14H,2,5H2,1H3 |
Clé InChI |
FCZACWWUQYVTID-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C(=C(C=C1)OCC)F)CO)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



